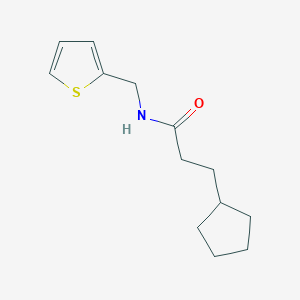![molecular formula C17H16N2O2S B5703097 2-(4-甲氧苯基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5703097.png)
2-(4-甲氧苯基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
描述
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a benzothienopyrimidinone derivative that has been synthesized using various methods. The purpose of
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL178310, also known as SR-01000470088, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, CCG-18795, or Cambridge id 5948026.
Cancer Research
CHEMBL178310 has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Studies have indicated that it can target and disrupt the function of certain kinases, which are crucial for cancer cell survival and metastasis . This makes it a promising candidate for developing new anticancer therapies.
Neurodegenerative Diseases
Research has explored the use of CHEMBL178310 in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s neuroprotective properties are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . These effects could potentially slow down the progression of neurodegenerative disorders.
Anti-inflammatory Applications
CHEMBL178310 has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, CHEMBL178310 has been studied for its effects on heart health. It has been shown to improve cardiac function and reduce the risk of heart failure by modulating specific signaling pathways involved in cardiac hypertrophy and fibrosis . These findings suggest its potential use in treating heart diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes required for microbial survival . This makes it a candidate for developing new antimicrobial agents to combat resistant strains.
Diabetes and Metabolic Disorders
CHEMBL178310 has been explored for its potential in managing diabetes and metabolic disorders. It can enhance insulin sensitivity and regulate glucose metabolism by targeting specific receptors and enzymes involved in these processes . This could lead to new treatments for diabetes and related metabolic conditions.
Pain Management
Research has indicated that CHEMBL178310 may have analgesic properties, making it useful in pain management. It can modulate pain pathways and reduce the perception of pain in various models of chronic and acute pain . This suggests its potential application in developing new pain relief medications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYYHEJTMJMGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)